Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate
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Overview
Description
Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate typically involves multi-step reactions. One common method includes the reaction of 2-methyl-1,3-thiazole with thiophene-2-sulfinic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- Sodium (5-methyl-1,3-thiazol-2-yl)acetate
- Ethyl 2-(2-amino-5-methyl-1,3-thiazol-4-yl)acetate
- Ethyl (2-methyl-1,3-dioxolan-2-yl)acetate
Uniqueness
Sodium 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a thiazole ring with a thiophene-sulfinic acid moiety makes it particularly versatile in various chemical reactions and applications .
Properties
Molecular Formula |
C8H6NNaO2S3 |
---|---|
Molecular Weight |
267.3 g/mol |
IUPAC Name |
sodium;5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfinate |
InChI |
InChI=1S/C8H7NO2S3.Na/c1-5-9-6(4-12-5)7-2-3-8(13-7)14(10)11;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
WZUSEGKTSYPCFV-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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